molecular formula C16H19NO3S2 B4585290 3-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4585290
M. Wt: 337.5 g/mol
InChI Key: RFJYKRXXKZNKMG-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiazolidinones typically involves the condensation of thioglycolic acid with aldehydes in the presence of anhydrous zinc chloride. A specific method for synthesizing 3-{4-[2-methyl-4-(4-methoxybenzylidene)-5-oxo-imidazol- 1-yl]phenyl}-2-(substituted phenyl)-1,3-thiazolidin-4-one highlights the refluxation process over several hours to achieve the desired product (Patel et al., 2010). This process is indicative of the complex reactions and conditions required to synthesize specific thiazolidinone derivatives.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by single-crystal X-ray diffraction studies. For instance, derivatives such as (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones have been examined, revealing hydrogen-bonded dimers, chains of rings, and complex sheets formed through hydrogen bonds and C-H...pi(arene) interactions (Delgado et al., 2005). These structural analyses are crucial for understanding the compound's reactivity and potential interactions.

Chemical Reactions and Properties

The chemical reactivity of thiazolidinones is influenced by their molecular structure, particularly the presence of the thioxo and oxo groups. Studies on fungicides have demonstrated the novel addition reactions of thiazolidinones with thiols, leading to the formation of adducts and dehydro-compounds through oxidation processes (Nagase, 1974). These reactions showcase the versatile chemical properties of thiazolidinones, enabling their application in various chemical syntheses and modifications.

Physical Properties Analysis

Thiazolidinones' physical properties, such as solubility and melting points, are determined by their molecular structure and substituents. The synthesis and characterization of specific thiazolidinone derivatives, including their crystal structures and spectroscopic data, provide insight into their physical behaviors. For example, the crystal structure and Hirshfeld surface analysis of certain derivatives reveal intermolecular interactions and the stability of these molecules in solid states (Khelloul et al., 2022).

Chemical Properties Analysis

The chemical properties of thiazolidinones, such as reactivity towards different chemical reagents and conditions, are pivotal for their application in synthetic chemistry and medicinal research. The reactivity of 5-ethoxymethylidene-4-thioxo-2-thiazolidinone with various reagents under different conditions has led to the creation of novel compounds with promising biological activities (Atamanyuk et al., 2014). These studies highlight the potential of thiazolidinones as building blocks for the development of biologically relevant molecules.

Scientific Research Applications

Supramolecular Structures and Hydrogen Bonding

Research on similar thiazolidinone derivatives highlights their ability to form supramolecular structures through hydrogen bonding and other non-covalent interactions. For instance, Delgado et al. (2005) studied the hydrogen-bonded dimers, chains, and sheets formed by thiazolidin-4-ones, demonstrating their potential for creating complex molecular assemblies Delgado, Quiroga, Cobo, Low, & Glidewell, 2005.

Molecular Structure and Synthesis

Benhalima et al. (2011) reported on the synthesis and molecular structure investigation of a closely related compound, showcasing the relevance of X-ray diffraction and DFT calculations for understanding the geometric and electronic properties of thiazolidinone derivatives Benhalima, Toubal, Chouaih, Chita, Maggi, Djafri, & Hamzaoui, 2011.

Antimicrobial Evaluation

The antimicrobial properties of thiazolidinone derivatives have been extensively studied. Spoorthy et al. (2021) explored the synthesis, characterization, and antimicrobial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, indicating the potential of thiazolidinone derivatives as antimicrobial agents Spoorthy, Kumar, Rani, & Ravindranath, 2021.

Material Science Applications

Kaya et al. (2020) synthesized polymers from thiazolidinone derivatives and analyzed their conductivity and thermal properties, suggesting potential applications in material science, particularly in developing new materials with desirable thermal and electrical properties Kaya, Erçağ, & Çulhaoğlu, 2020.

properties

IUPAC Name

(5Z)-3-butyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S2/c1-3-5-8-17-15(19)14(22-16(17)21)10-11-6-7-12(18)13(9-11)20-4-2/h6-7,9-10,18H,3-5,8H2,1-2H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJYKRXXKZNKMG-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(=CC2=CC(=C(C=C2)O)OCC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CC(=C(C=C2)O)OCC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
3-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
3-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
3-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
3-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
3-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.